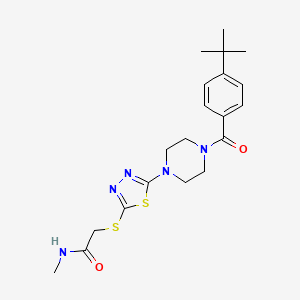![molecular formula C21H20ClFN2O3S B2506199 3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole CAS No. 878057-73-9](/img/structure/B2506199.png)
3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole is a structurally complex molecule that appears to be related to the class of indolyl aryl sulfones. These compounds are known for their presence in various pharmaceuticals and have been studied for their potential as inhibitors of HIV-1 reverse transcriptase and as antitumor agents . The molecule consists of an indole core, which is a common structural motif in many biologically active compounds, and is substituted with a sulfonyl group and a pyrrolidinyl moiety, suggesting potential for diverse biological activities.
Synthesis Analysis
The synthesis of related indole-based sulfonamides can involve cascade cyclization processes catalyzed by sodium iodide and using tert-butyl hydroperoxide as an oxidant . Additionally, palladium-catalyzed direct C-H functionalization of indoles with the insertion of sulfur dioxide has been reported, which could potentially be adapted for the synthesis of the compound . These methods provide a foundation for the synthesis of complex indole sulfonamides, which could be applied to the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of indole sulfonamides is characterized by the presence of an indole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The substitution of halogen atoms on the indole ring, as seen in related compounds, can significantly affect the biological activity of these molecules . The presence of a sulfonyl group is also a key feature, which can be introduced through sulfonylation reactions .
Chemical Reactions Analysis
Indole sulfonamides can participate in various chemical reactions due to their functional groups. The sulfonyl group can be involved in sulfonylation reactions, while the indole ring can undergo electrophilic substitution reactions. The presence of halogen atoms can also influence the reactivity of the molecule, potentially leading to further derivatization or interactions with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole sulfonamides like this compound are influenced by their molecular structure. The halogen atoms can impact the lipophilicity of the molecule, which in turn can affect its pharmacokinetic properties . The sulfonyl group can contribute to the molecule's solubility and its ability to interact with biological targets, such as tubulin, where sulfonamide drugs have been shown to bind to the colchicine site . The indole scaffold's interaction with tubulin has been studied using isothermal titration calorimetry, revealing insights into the thermodynamics of drug-tubulin interactions .
Applications De Recherche Scientifique
Synthesis and Catalysis
Preparation of Triazoloindoles : A study demonstrated the efficient preparation of 3-sulfonyl[1,2,3]triazolo[4,5-b]indoles through tandem catalysis, highlighting their utility as α-imino rhodium carbene precursors for constructing valuable indole molecules, showcasing the versatility of sulfonyl indoles in synthesis (Xing et al., 2014).
Sulfur Dioxide Insertion : Palladium-catalyzed direct C-H bond sulfonylation of indoles with sulfur dioxide was achieved, indicating an efficient method for synthesizing 2-sulfonated indoles, which could have implications for creating compounds with potential pharmacological applications (Liu, Zhou, & Wu, 2017).
Antioxidant Activity
Organoselenium Compounds : Research on the synthesis and antioxidant activity of 3-selanyl-1H-indoles and related compounds revealed significant antioxidant properties, which could be beneficial in reducing oxidative stress in various biological applications (Vieira et al., 2017).
Biological Evaluation
Antiviral Activities : Indolyl aryl sulfones with specific halogen atoms at the indole ring showed potent inhibition against HIV-1, including drug-resistant strains, underscoring the potential of sulfonyl indole derivatives in developing new antiviral agents (Regina et al., 2007).
Electrochemical Properties
Indole-Based Sulfonamide Derivatives : A series of indole-based-sulfonamide derivatives were synthesized and characterized, with their electrochemical properties investigated in detail. This research offers insights into the structure-activity relationships of these compounds, potentially useful in various applications (Ibrahim et al., 2020).
Mécanisme D'action
Target of action
The compound contains an indole nucleus, which is found in many bioactive compounds and binds with high affinity to multiple receptors . The specific targets of this compound would depend on the exact configuration and functional groups present.
Mode of action
The mode of action would depend on the specific targets of the compound. Generally, compounds with an indole nucleus can exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical pathways
The affected pathways would depend on the specific targets and mode of action of the compound. Indole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Indole derivatives can have diverse effects due to their wide range of biological activities .
Propriétés
IUPAC Name |
2-[3-[(2-chloro-6-fluorophenyl)methylsulfonyl]indol-1-yl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O3S/c22-17-7-5-8-18(23)16(17)14-29(27,28)20-12-25(19-9-2-1-6-15(19)20)13-21(26)24-10-3-4-11-24/h1-2,5-9,12H,3-4,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNVJGXEUZUMMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[(1,5-dimethylpyrazol-3-yl)methyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2506117.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2506118.png)
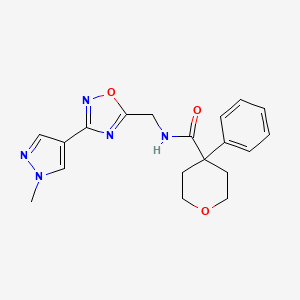
![N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2506120.png)

![3-(4-methoxybenzyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2506124.png)

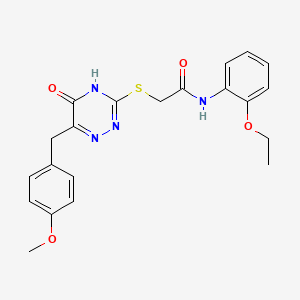
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-acetylbenzamide](/img/structure/B2506130.png)
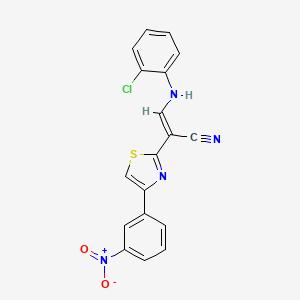
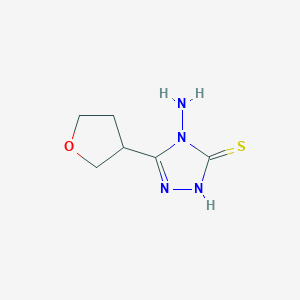
![N-benzo[g][1,3]benzothiazol-2-ylthiophene-2-carboxamide](/img/structure/B2506136.png)
